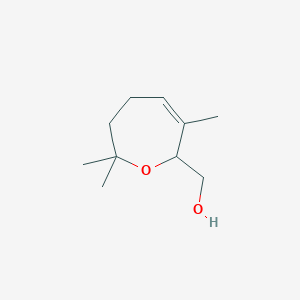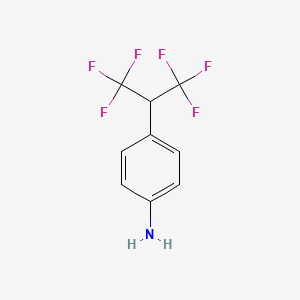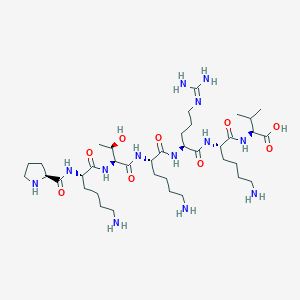![molecular formula C17H12O6 B14257333 [4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenoxy]acetic acid CAS No. 188990-70-7](/img/structure/B14257333.png)
[4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(7-Hydroxy-4-oxo-4H-chromen-3-yl)phenoxy)acetic acid is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(7-Hydroxy-4-oxo-4H-chromen-3-yl)phenoxy)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-oxo-4H-chromene and 4-hydroxyphenoxyacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Coupling Reaction: The 7-hydroxy-4-oxo-4H-chromene is coupled with 4-hydroxyphenoxyacetic acid under reflux conditions to form the desired product
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(7-Hydroxy-4-oxo-4H-chromen-3-yl)phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromene moiety to chroman derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Chroman derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-(4-(7-Hydroxy-4-oxo-4H-chromen-3-yl)phenoxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-(7-Hydroxy-4-oxo-4H-chromen-3-yl)phenoxy)acetic acid involves its interaction with various molecular targets:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-oxo-4H-chromene: A precursor in the synthesis of the target compound.
4-Hydroxyphenoxyacetic acid: Another precursor used in the synthesis.
Quercetin: A naturally occurring flavonoid with similar antioxidant properties.
Properties
CAS No. |
188990-70-7 |
|---|---|
Molecular Formula |
C17H12O6 |
Molecular Weight |
312.27 g/mol |
IUPAC Name |
2-[4-(7-hydroxy-4-oxochromen-3-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C17H12O6/c18-11-3-6-13-15(7-11)23-8-14(17(13)21)10-1-4-12(5-2-10)22-9-16(19)20/h1-8,18H,9H2,(H,19,20) |
InChI Key |
AGNHIVZTXBSASB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate](/img/structure/B14257256.png)
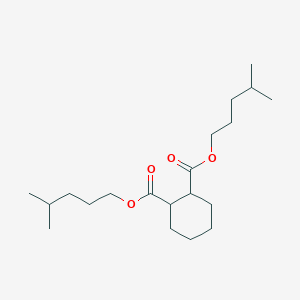
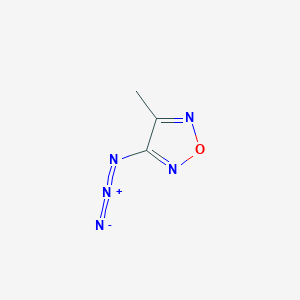
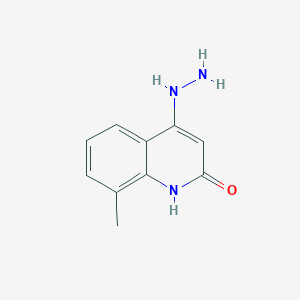
![2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole](/img/structure/B14257271.png)
![9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]-](/img/structure/B14257281.png)

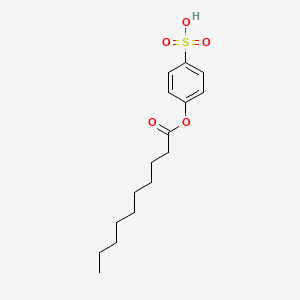
![1H,3H-[1,3]Oxazolo[3,4-a][1,4]diazepine](/img/structure/B14257302.png)


